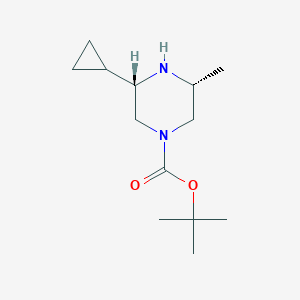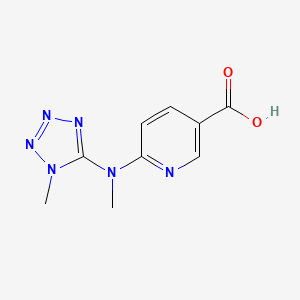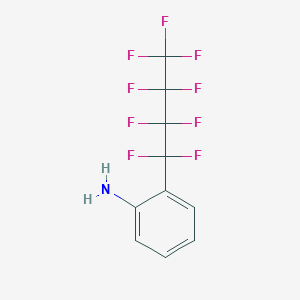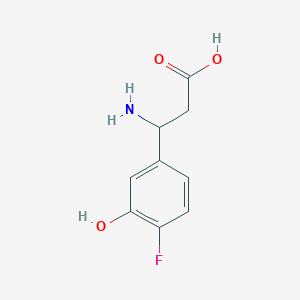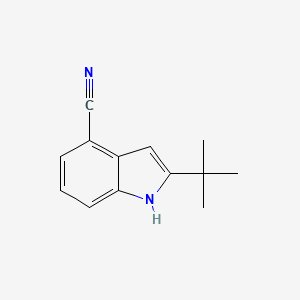
2-(tert-Butyl)-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-1H-indole-4-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their biological activity. The presence of the tert-butyl group and the carbonitrile group in this compound makes it unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The tert-butyl group can be introduced via alkylation reactions, and the carbonitrile group can be added through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or isatins.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindoles and isatins.
Reduction: Primary amines.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-1H-indole-4-carbonitrile involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-1H-indole-3-carbonitrile
- 2-(tert-Butyl)-1H-indole-5-carbonitrile
- 2-(tert-Butyl)-1H-indole-6-carbonitrile
Uniqueness
2-(tert-Butyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the tert-butyl and carbonitrile groups on the indole ring. This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C13H14N2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-tert-butyl-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)12-7-10-9(8-14)5-4-6-11(10)15-12/h4-7,15H,1-3H3 |
Clave InChI |
BRFDLZZCNSJXNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=CC=C2N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


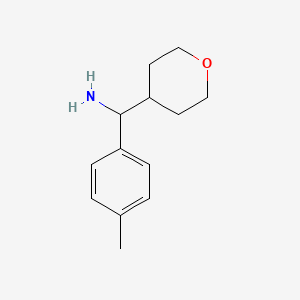
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)


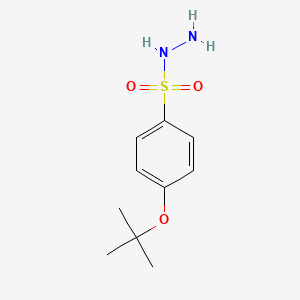
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)


